molecular formula C10H12ClNO2 B1412878 6-Chloro-5-isobutoxypyridine-2-carbaldehyde CAS No. 2167918-29-6

6-Chloro-5-isobutoxypyridine-2-carbaldehyde

Cat. No. B1412878
M. Wt: 213.66 g/mol
InChI Key: WIJRPBDHFTZJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-isobutoxypyridine-2-carbaldehyde, also known as 6-Cl-5-IBP-2-CA, is an important intermediate for the synthesis of various heterocyclic compounds. It is a versatile building block for the preparation of a wide range of compounds and is used in a variety of applications, such as medicinal chemistry, organic synthesis, and drug discovery.

Scientific Research Applications

Alkyl-Substituted Carbazole/Pyridine Hybrid Host Materials for Efficient Solution-Processable Blue- and Green-Emitting Phosphorescent OLEDs

  • Application : This compound is used in the synthesis of new pyridine-cored alkyl-substituted carbazole derivatives. These derivatives are used as host materials for efficient solution-processable blue- and green-emitting phosphorescent OLEDs .
  • Method : The compounds were synthesized by connecting methyl or tert-butyl substituents on the 3,6 or 2,7 positions of carbazole with a pyridine ring as the core . The influence of different alkyl and linkages mode on the thermal, photophysical, electrochemical properties and devices electroluminescent (EL) performances of the compounds were comprehensively studied .
  • Results : Devices hosted by one of the synthesized compounds, 2,7-MeCzPy, achieved the best EL performance, exhibiting maxima 13.6 cd A −1 and 7.0 lm W −1 for current efficiency (CE) and power efficiency (PE) in blue PHOLEDs, maxima 26.2 cd A −1 and 16.2 lm W −1 for CE and PE in green PHOLEDs .

properties

IUPAC Name

6-chloro-5-(2-methylpropoxy)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-7(2)6-14-9-4-3-8(5-13)12-10(9)11/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJRPBDHFTZJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(N=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-isobutoxypyridine-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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